molecular formula C16H6ClNO6S2 B4891377 (2-Oxo-1,3-benzoxathiol-5-yl) 3-chloro-6-nitro-1-benzothiophene-2-carboxylate

(2-Oxo-1,3-benzoxathiol-5-yl) 3-chloro-6-nitro-1-benzothiophene-2-carboxylate

Cat. No.: B4891377
M. Wt: 407.8 g/mol
InChI Key: BFPDMISARNZMEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Oxo-1,3-benzoxathiol-5-yl) 3-chloro-6-nitro-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzoxathiol and benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxo-1,3-benzoxathiol-5-yl) 3-chloro-6-nitro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzoxathiol and benzothiophene intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, nitrating agents, and carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to facilitate the coupling of intermediates. The exact methods can vary depending on the scale and specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Oxo-1,3-benzoxathiol-5-yl) 3-chloro-6-nitro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzothiophene derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

(2-Oxo-1,3-benzoxathiol-5-yl) 3-chloro-6-nitro-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Oxo-1,3-benzoxathiol-5-yl) 3-chloro-6-nitro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-oxo-1,3-benzoxathiol-6-yl methyl carbonate
  • 2-Oxo-1,3-benzoxathiol-5-yl acetate

Uniqueness

Compared to similar compounds, (2-Oxo-1,3-benzoxathiol-5-yl) 3-chloro-6-nitro-1-benzothiophene-2-carboxylate is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

(2-oxo-1,3-benzoxathiol-5-yl) 3-chloro-6-nitro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6ClNO6S2/c17-13-9-3-1-7(18(21)22)5-11(9)25-14(13)15(19)23-8-2-4-10-12(6-8)26-16(20)24-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPDMISARNZMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=C2Cl)C(=O)OC3=CC4=C(C=C3)OC(=O)S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6ClNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.